N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine
Description
N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine (CAS RN: 54613-99-9) is a protected derivative of L-lysine, featuring two orthogonal protecting groups:
- N-Boc (tert-butoxycarbonyl) on the α-amino group.
- N6-(2-chlorobenzyloxycarbonyl) on the ε-amino group.
This compound is widely used in peptide synthesis to enable selective deprotection strategies. Its molecular formula is C₁₉H₂₇ClN₂O₆ (MW: 414.87), and it is commercially available with >97% purity . Key applications include solid-phase peptide synthesis (SPPS) and medicinal chemistry, where controlled deprotection (e.g., acidic cleavage of Boc or hydrogenolysis of benzyl groups) is critical .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRCISYWZDQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Synthesis
Solution-phase synthesis remains a cornerstone for preparing N-Boc-N⁶-(2-chlorobenzyloxycarbonyl)-L-lysine, particularly for laboratory-scale production. The process typically involves sequential protection of the α- and ε-amino groups while maintaining the carboxyl group in a reactive state. A pivotal patent (CN105646286A) outlines a method using lysine as the starting material, with boron trifluoride as a chelating agent to temporarily protect the α-amino and carboxyl groups. This approach enables selective ε-amino protection using Boc anhydride, followed by Boc removal and subsequent 2-chlorobenzyloxycarbonyl (2-Cl-Z) introduction.
Key advantages include cost-effectiveness and reduced side reactions due to the transient nature of boron trifluoride complexes. However, this method demands precise stoichiometric control, as excess boron trifluoride may lead to overprotection or decomposition.
Stepwise Preparation Method from Patent CN105646286A
Reaction Setup and Initial Protection
The synthesis begins with lysine dispersed in tetrahydrofuran (THF) at a 1:2.05 weight-to-volume ratio. Under ice-bath conditions, Feldalat NM (likely a typographical error for Fmoc-Osu, 9-fluorenylmethyloxycarbonyl-oxysuccinimide) is added at a 1:1.05 molar ratio to lysine. This step protects the α-amino group transiently, while boron trifluoride (50% in THF) coordinates with the carboxyl group, forming a stable complex.
Boc Protection of the ε-Amino Group
After warming to 50°C and stirring for five hours, Boc anhydride (Bis(tert-butoxycarbonyl)oxide) is introduced at a 1:1.2 molar ratio to lysine. The Boc group selectively reacts with the ε-amino group due to steric hindrance from the boron trifluoride-carboxyl complex. Sodium hydroxide (30% w/v) adjusts the pH to 8, hydrolyzing the boron trifluoride complex and regenerating the free carboxyl group.
Purification and Yield Optimization
Crude product is purified via recrystallization from a tert-butyl ether/hexane mixture, yielding >99.5% purity by HPLC. The patent reports a 15% cost reduction compared to traditional methods, attributed to streamlined protection-deprotection cycles and reduced reagent waste.
Critical Process Parameters and Optimization
Solvent and Temperature Effects
Tetrahydrofuran (THF) is preferred for its ability to solubilize both lysine and boron trifluoride complexes. Elevated temperatures (50°C) during Boc protection enhance reaction kinetics but necessitate strict moisture control to prevent Boc group hydrolysis.
Stoichiometric Ratios
- Lysine:Feldalat NM : 1:1.05 (optimal)
- Lysine:Boc anhydride : 1:1.2
- Lysine:Sodium hydroxide : 4:1–6:1 (weight ratio)
Deviations beyond these ratios result in incomplete protection or side product formation, such as di-Boc-protected lysine.
Analytical Characterization Data
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 70–73°C |
| Boiling Point | 608.3±55.0°C (Predicted) |
| Density | 1.236±0.06 g/cm³ |
| Solubility | Chloroform, DMSO, Acetone |
| pKa | 3.99±0.21 |
Spectroscopic Validation
While the provided sources lack explicit spectral data, typical characterization includes:
- ¹H NMR : Peaks at δ 1.40 (Boc tert-butyl), δ 5.10 (2-Cl-Z benzyl), and δ 7.30–7.50 (aromatic protons).
- IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O of carbamates) and 1250 cm⁻¹ (C-O of Boc).
Applications in Peptide Synthesis
N-Boc-N⁶-(2-Cl-Z)-L-lysine serves as a key intermediate in glucagon analogs, as evidenced by CA2024855C. The dual protection allows sequential deprotection: Boc removal with trifluoroacetic acid (TFA) enables α-amino coupling, while 2-Cl-Z is cleaved via hydrogenolysis, permitting ε-amino functionalization.
Chemical Reactions Analysis
Deprotection Reactions
The compound undergoes sequential deprotection to liberate free lysine residues during peptide synthesis.
Boc Group Removal
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA):
-
Conditions : TFA in dichloromethane (DCM), chloroform, or neat, at 10–30°C for 10–60 minutes .
-
Neutralization : After Boc removal, the ε-amino group remains protected by 2-Cl-Z, and the intermediate is neutralized with triethylamine (TEA) or diisopropylethylamine (DIPEA) .
2-Cl-Z Group Removal
The 2-chlorobenzyloxycarbonyl group is cleaved via catalytic hydrogenation or HBr treatment:
-
Conditions :
Activation and Coupling
The carboxyl group reacts with coupling agents to form active esters:
-
Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) .
Stability Under Reaction Conditions
The protecting groups exhibit distinct stability profiles:
| Condition | Boc Stability | 2-Cl-Z Stability | Source |
|---|---|---|---|
| TFA (50% in DCM) | Unstable | Stable | |
| HBr (30% in AcOH) | Stable | Unstable | |
| Neutral pH (7.0) | Stable | Stable | |
| Alkaline pH (>9.0) | Partial cleavage | Unstable |
Side Reactions and Mitigation
-
Racemization : Minimized by using HOBt and low temperatures (0–4°C) during coupling.
-
Incomplete Deprotection : Additive scavengers (e.g., thioanisole) enhance 2-Cl-Z removal in HBr.
Scientific Research Applications
N-Boc-N'-(2-chlorobenzyloxycarbonyl)-L-lysine is a lysine derivative with applications in chemical synthesis, particularly in the creation of complex molecules for biological studies and material science . Lysine derivatives, in general, are valuable in pharmaceuticals, nutrition, and biotechnology for drug development, enhancing protein content in food, and biochemical research .
Applications
- Synthesis of Cationic Lipids: N-Boc-N'-(2-chlorobenzyloxycarbonyl)-L-lysine is used in the synthesis of novel cationic lipids with asymmetric acyl-cholesteryl hydrophobic tails . These lipids can be efficient gene vectors with relatively low cytotoxicity .
- Building Block in Complex Molecules: As a lysine derivative, N-Boc-N'-(2-chlorobenzyloxycarbonyl)-L-lysine can serve as a building block for developing drugs targeting specific pathways or diseases .
- Peptide Synthesis: The compound can be used as an ε-amino protection agent in peptide synthesis .
Cationic Lipids for Gene Delivery
A study utilized N-Boc-N'-(2-chlorobenzyloxycarbonyl)-L-lysine to synthesize cyclen-based polycationic lipids with asymmetric acyl-cholesteryl hydrophobic tails connected by a lysine moiety . These materials showed potential as efficient gene vectors with relatively low cytotoxicity .
Methods:
- α-N-boc-ε-N-(2-chlorobenzyloxycarbonyl)-L-lysine was coupled with different aliphatic amines using EDC·HCl .
- The cytotoxicity of the prepared lipoplexes was examined in A549 cells by MTT assay .
- Gene transfection experiments were conducted to assess the suitability of the synthesized lipids as non-viral vectors for nucleic acid delivery .
Results:
- The percentage of viable cells decreased with the rise of N/P ratio .
- Under N/P of 4, the cytotoxicity of these lipids was slightly lower than that of the commercially available transfection agent lipofectamine 2000 .
- Lipoplexes with longer chains led to higher cell viability, while unsaturated chains seemed to be harmful to the cells .
Mechanism of Action
The mechanism of action of N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine involves its role as a protected amino acid derivative. The protecting groups prevent unwanted reactions at the amino sites, allowing for selective chemical transformations. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues of N-Boc-N6-(2-Chlorobenzyloxycarbonyl)-L-lysine
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Research Findings
- Steric and Electronic Effects : The 2-chlorobenzyl group enhances steric hindrance and electronic stability compared to unsubstituted benzyl derivatives, reducing side reactions during coupling .
- Chiral Specificity: D-isomers (e.g., Boc-D-Lys(2-Cl-Cbz)-OH) are used to study enzyme-substrate interactions, as seen in L-lysine oxidase/monooxygenase (L-LOX/MOG) research .
- Metabolic Studies: Derivatives like 5-aminovaleric acid (5AVA) from lysine degradation pathways highlight the role of protected lysine analogues in probing bacterial metabolism .
Biological Activity
N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is a modified lysine derivative that has garnered interest in various biological and chemical applications, particularly in peptide synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C19H27ClN2O6
- Molecular Weight : 414.880 g/mol
- Density : 1.2±0.1 g/cm³
- Melting Point : 70-73 °C
- Boiling Point : 608.3±55.0 °C at 760 mmHg
- Solubility : Soluble in polar organic solvents .
Synthesis
N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is synthesized through solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains while minimizing side reactions. The use of the Boc protecting group facilitates the selective deprotection of the amine group during synthesis, making it suitable for creating complex peptide structures .
The biological activity of N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is primarily attributed to its role as a lysine derivative in peptide synthesis. Lysine residues are crucial in protein interactions, influencing enzyme activity, receptor binding, and structural stability of proteins. The introduction of the chlorobenzyloxycarbonyl group enhances its reactivity and selectivity in various biochemical applications .
Case Studies
-
Antimicrobial Activity :
- Research indicates that derivatives similar to N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyloxycarbonyl moiety may enhance membrane permeability, allowing for better interaction with bacterial cell walls .
- Peptide Nucleic Acids (PNAs) :
-
Enzyme Inhibition :
- Inhibitory studies have shown that modified lysines can act as effective inhibitors for certain proteases. The structural modifications provided by N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine enhance its binding affinity to active sites of enzymes like trypsin, thereby inhibiting their activity effectively .
Research Findings
A summary of key findings from various studies on N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine is presented below:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Boc-N6-(2-chlorobenzyloxycarbonyl)-L-lysine, and how is purity ensured?
- Methodological Answer : The compound is synthesized via sequential protection of L-lysine’s α- and ε-amino groups. First, the ε-amino group is protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Cbz) group using 2-chlorobenzyl chloroformate under basic conditions (e.g., sodium bicarbonate). The α-amino group is then Boc-protected with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like THF or DMF. Purification typically involves flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity (>97%) is confirmed via HPLC with UV detection at 220 nm, focusing on retention time consistency and absence of deprotection byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- HPLC : To verify purity and monitor stability under storage conditions (e.g., 0–6°C).
- NMR (¹H/¹³C) : To confirm regioselectivity of protection (e.g., δ 1.4 ppm for Boc tert-butyl protons, δ 7.2–7.4 ppm for 2-chlorobenzyl aromatic protons).
- Mass Spectrometry (ESI-MS) : To validate molecular weight (e.g., [M+H]⁺ at m/z 415.3).
- TLC : For real-time monitoring during synthesis (silica plates, visualization with ninhydrin for free amines) .
Advanced Research Questions
Q. How can premature Boc deprotection be minimized during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Premature Boc cleavage is mitigated by:
- Using tert-butyl-based side-chain protections (e.g., Trt for cysteine) to avoid acidolysis during ε-2-Cl-Cbz deprotection.
- Optimizing TFA concentration (<5% v/v) in SPPS cleavage cocktails to preserve Boc stability.
- Monitoring reaction progress via Kaiser test to detect free amines, ensuring Boc integrity during coupling cycles .
Q. What strategies resolve incompatibility between the 2-Cl-Cbz group and Pd-mediated coupling reactions?
- Methodological Answer : The 2-Cl-Cbz group’s stability in hydrogenolysis (e.g., H₂/Pd-C) is compromised due to steric hindrance from the chloro substituent. Alternatives include:
- Replacing Pd with Pt catalysts for selective deprotection.
- Using orthogonal protections (e.g., Alloc or ivDde) for lysine residues requiring later-stage modifications.
- Validating compatibility via LC-MS after pilot deprotection trials .
Q. How do hygroscopic properties of intermediates affect synthesis reproducibility?
- Methodological Answer : The Boc-protected intermediate is hygroscopic, leading to hydrolysis (evidenced by HPLC peaks at m/z 357.2). To address this:
- Store intermediates in anhydrous DMF at –20°C with molecular sieves.
- Conduct reactions under inert gas (N₂/Ar) with rigorously dried solvents (e.g., DMF over CaH₂).
- Monitor water content via Karl Fischer titration (<50 ppm) .
Data Contradiction Analysis
Q. Discrepancies in reported purity (>97% vs. >95%): How to ensure experimental consistency?
- Analysis : Purity variations arise from differences in purification methods (e.g., column chromatography vs. recrystallization) and storage conditions. To standardize:
- Adopt a dual purification approach (chromatography + recrystallization).
- Validate batch-to-batch consistency via comparative HPLC and NMR.
- Source reagents from suppliers with certified HPLC traces and moisture-controlled packaging .
Method Optimization
Q. What reaction conditions maximize coupling efficiency in peptide elongation?
- Methodological Answer : Coupling efficiency (>95%) is achieved by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
